

# opipramol pharmacokinetics and bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Opipramol |           |
| Cat. No.:            | B022078   | Get Quote |

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of **Opipramol** 

### Introduction

**Opipramol**, a dibenzazepine derivative, is an atypical psychotropic agent utilized primarily for the treatment of generalized anxiety disorder (GAD) and somatoform disorders.[1][2] Structurally similar to tricyclic antidepressants (TCAs), its mechanism of action diverges significantly. Unlike typical TCAs, **opipramol** does not inhibit the neuronal reuptake of serotonin or norepinephrine.[3][4] Instead, its therapeutic effects are attributed to its high affinity as an agonist for sigma-1 ( $\sigma_1$ ) and sigma-2 ( $\sigma_2$ ) receptors.[2][5][6] This unique pharmacological profile necessitates a thorough understanding of its pharmacokinetic properties to inform clinical use and guide further drug development. This document provides a comprehensive technical overview of the absorption, distribution, metabolism, excretion (ADME), and bioavailability of **opipramol**.

#### **Pharmacokinetic Profile**

**Opipramol** exhibits predictable pharmacokinetic characteristics following oral administration. It is rapidly and completely absorbed, extensively distributed throughout the body, and primarily eliminated via hepatic metabolism.

### **Absorption**

Following oral administration, **opipramol** is rapidly and completely absorbed from the gastrointestinal tract.[5][7][8] The high bioavailability of the drug underscores its efficient absorption.



# **Bioavailability**

The absolute bioavailability of **opipramol** is approximately 94%, indicating that the vast majority of an orally administered dose reaches systemic circulation.[5][7][8] Bioequivalence has been demonstrated between different oral formulations, including sugar-coated tablets, film-coated tablets, and aqueous solutions.[9]

#### **Distribution**

**Opipramol** is widely distributed in the body, with a large apparent volume of distribution (Vd) of approximately 10 L/kg.[5][7][8] This suggests extensive tissue uptake and accumulation in peripheral parenchymatous organs.[10] The plasma protein binding of **opipramol** is high, at approximately 91%.[5][7][8]

# **Quantitative Pharmacokinetic Data**

The key pharmacokinetic parameters of **opipramol** are summarized in the tables below. Data are derived from studies involving single oral doses in healthy adult volunteers.

Table 1: Summary of General Pharmacokinetic Parameters of Opipramol

| Parameter                   | Value        | Reference(s)    |
|-----------------------------|--------------|-----------------|
| Bioavailability             | 94%          | [5][7][8]       |
| Plasma Protein Binding      | ~91%         | [5][7][8]       |
| Volume of Distribution (Vd) | ~10 L/kg     | [5][7][8]       |
| Terminal Half-Life (t½)     | 6 - 11 hours | [1][5][7][8]    |
| Primary Metabolizing Enzyme | CYP2D6       | [2][3][5][7][8] |
| Primary Route of Excretion  | Renal (~70%) | [5][7]          |

Table 2: Dose-Dependent Pharmacokinetic Parameters of **Opipramol** 



| Dose   | Tmax (Time to<br>Peak) | Cmax (Peak<br>Concentration) | AUC (Total<br>Exposure) | Reference(s) |
|--------|------------------------|------------------------------|-------------------------|--------------|
| 50 mg  | 3.3 hours              | 15.6 ng/mL                   | ~170 ng·h/mL            | [5][7][8][9] |
| 100 mg | 3.0 hours              | 28 - 33.2 ng/mL              | ~320 ng·h/mL            | [5][7][8][9] |

# **Metabolism and Excretion Metabolism**

**Opipramol** is extensively metabolized in the liver, primarily through the cytochrome P450 isoenzyme CYP2D6.[2][3][5][7] The primary metabolic pathway is N-dealkylation, resulting in the formation of its main metabolite, deshydroxyethyl**opipramol**.[5][7][8] Other identified metabolites include **opipramol**-N-oxide and an acetic acid derivative formed via oxidation of the hydroxyethyl moiety.[9][11][12] Given the reliance on CYP2D6, patients with a deficiency in this enzyme (poor metabolizers) may exhibit significantly higher plasma concentrations of **opipramol**.[3]



Click to download full resolution via product page

Metabolic pathway of **Opipramol**.

## **Excretion**



Elimination of **opipramol** and its metabolites occurs predominantly through the kidneys. Approximately 70% of the administered dose is excreted in the urine, with about 10% as the unchanged parent drug.[5][7] The remainder is eliminated via the feces.[5][7] The terminal elimination half-life ranges from 6 to 11 hours.[7][8]

# **Experimental Protocols**

The pharmacokinetic parameters of **opipramol** have been established through rigorous clinical trials. The methodologies employed are critical for the interpretation of the resulting data.

# **Bioavailability Study Protocol**

A representative experimental design to assess bioavailability is the open-label, randomized, two-way crossover study.[9]

- Study Population: Healthy adult volunteers are recruited. A typical study may involve 18-20 participants.[9]
- Design: A crossover design is used where each subject receives different formulations of opipramol (e.g., a 100 mg film-coated tablet vs. a 100 mg sugar-coated tablet) in two separate study periods, separated by a washout period of at least one week.[9]
- Drug Administration: A single oral dose is administered to subjects after an overnight fast.
- Blood Sampling: Venous blood samples are collected in heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).[13] Plasma is separated by centrifugation and stored at -20°C or below until analysis.
  [13]
- Data Analysis: Plasma concentration-time profiles are constructed for each subject and formulation. Key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using noncompartmental analysis. Statistical tests are performed to assess bioequivalence between formulations.[9]

# **Bioanalytical Method: LC-MS/MS**

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for the sensitive and specific quantification of **opipramol** in biological matrices.[14][15][16]

## Foundational & Exploratory





- Sample Preparation: A simple protein precipitation method is commonly employed. To a plasma sample (e.g., 100 μL), an internal standard (e.g., **opipramol**-d4) is added, followed by a protein precipitating agent like acetonitrile.[16] After vortexing and centrifugation, the clear supernatant is transferred for analysis.[16]
- Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).[15]
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Quantification is performed using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for both opipramol and its deuterated internal standard.[14]
- Validation: The method is fully validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[15][16]





Click to download full resolution via product page

Workflow for a two-way crossover pharmacokinetic study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Introduction of Sustained Release Opipramol Dihydrochloride Matrix Tablets as a New Approach in the Treatment of Depressive Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Update Opipramol] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. torrentpharma.com [torrentpharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. indianmentalhealth.com [indianmentalhealth.com]
- 6. What is the mechanism of Opipramol Hydrochloride? [synapse.patsnap.com]
- 7. Opipramol Wikipedia [en.wikipedia.org]
- 8. wikiwand.com [wikiwand.com]
- 9. Bioavailability of opipramol from a film-coated tablet, a sugar-coated tablet and an aqueous solution in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Identification and determination of opipramol metabolites in plasma and urine PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [opipramol pharmacokinetics and bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022078#opipramol-pharmacokinetics-and-bioavailability]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com